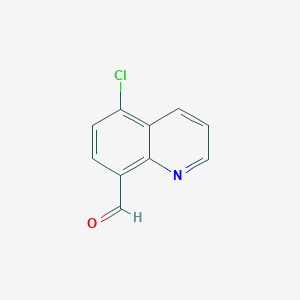

5-Chloroquinoline-8-carbaldehyde

Description

Overview of Quinoline (B57606) Core Structures in Organic and Medicinal Chemistry

The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of organic and medicinal chemistry. rsc.orgresearchgate.net This bicyclic heterocyclic system is not just a synthetic curiosity but is a "privileged scaffold," meaning it is a common structural feature in a multitude of biologically active compounds. nih.gov

Quinoline and its derivatives are found in numerous natural products, most notably the cinchona alkaloids like quinine, which has been a fundamental antimalarial drug. rsc.orgnih.gov The versatility of the quinoline core has led to the development of a wide array of synthetic drugs with diverse therapeutic applications, including:

Antimalarial agents: Chloroquine and primaquine (B1584692) are classic examples. rsc.org

Anticancer drugs: Camptothecin and its analogs are potent antitumor agents. nih.gov

Antibacterial agents: Fluoroquinolones are a major class of antibiotics. rsc.org

Antiviral and Anti-inflammatory compounds: Many quinoline derivatives have shown promise in these areas. nih.govnih.gov

The ability of the quinoline ring system to interact with various biological targets, often through intercalation with DNA or inhibition of key enzymes, underpins its broad pharmacological importance. researchgate.net

Significance of Carbaldehyde Functionality in Heterocyclic Synthesis

The carbaldehyde group (–CHO), also known as a formyl group, is one of the most versatile functional groups in organic synthesis. When attached to a heterocyclic ring, it serves as a powerful synthetic handle for constructing more complex molecular architectures. nih.govrsc.org

Its significance stems from its ability to participate in a wide range of chemical transformations, including:

Nucleophilic Addition: The electrophilic carbon of the aldehyde readily reacts with nucleophiles, forming the basis for reactions like the Wittig reaction to create alkenes. mdpi.com

Condensation Reactions: It can react with amines to form Schiff bases (imines), which are important intermediates for the synthesis of various nitrogen-containing heterocycles. mdpi.com

Multi-component Reactions: Aldehydes are key components in one-pot reactions that allow for the rapid assembly of complex molecules from simple starting materials. rsc.org

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important functional groups.

In the context of heterocyclic chemistry, a carbaldehyde group allows for the elaboration of the ring system, enabling the fusion of new rings or the introduction of diverse side chains, which is crucial for tuning the biological activity of the molecule. researchgate.netrsc.org

Rationale for Focused Academic Investigation of 5-Chloroquinoline-8-carbaldehyde

The focused investigation of this compound is driven by the strategic combination of its three key structural features. Researchers are drawn to this specific molecule because the properties of the quinoline core and the carbaldehyde group are modulated by the presence and position of the chlorine atom.

The rationale includes:

Synergistic Functionality: The compound combines the proven biological relevance of the quinoline scaffold with the synthetic flexibility of the carbaldehyde group. rsc.orgnih.gov

Electronic Effects of the Chloro Group: The chlorine atom at the C5 position acts as an electron-withdrawing group, which influences the electron density of the entire ring system. This can affect the molecule's reactivity, its ability to coordinate with metal ions, and its potential biological interactions.

Positional Isomerism: The specific placement of the chloro and carbaldehyde groups at positions 5 and 8 distinguishes it from other isomers. This precise substitution pattern is critical as it dictates the molecule's three-dimensional shape and chemical properties, influencing its utility as a building block. For instance, its properties differ from isomers like 2-chloroquinoline-3-carbaldehyde (B1585622) or 8-hydroxyquinoline-5-carbaldehyde, which have their own distinct fields of application. mdpi.comresearchgate.net

Scope and Objectives of Research on this compound

Research on this compound is primarily centered on its synthesis and its application as a versatile intermediate for creating novel, more complex molecules.

The main objectives of this research include:

Development of Efficient Synthetic Routes: A key goal is to establish reliable and high-yield methods for its preparation, often utilizing formylation reactions like the Vilsmeier-Haack reaction on a suitable quinoline precursor. mdpi.com

Exploration of its Reactivity: Researchers aim to systematically study the chemical reactivity of the carbaldehyde group in this specific molecular context, exploring its participation in reactions to form derivatives such as Schiff bases, alcohols, carboxylic acids, and new heterocyclic systems. mdpi.com

Synthesis of Novel Derivatives: A major objective is to use this compound as a starting material to synthesize libraries of new compounds. These new molecules can then be screened for potential applications.

Investigation of Metal Complexes: Given the known chelating ability of quinoline derivatives, a research objective is to synthesize and characterize metal complexes of this compound and its derivatives. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-chloroquinoline-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPSEQPKHWYRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501296138 | |

| Record name | 5-Chloro-8-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260794-21-5 | |

| Record name | 5-Chloro-8-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260794-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-8-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloroquinoline 8 Carbaldehyde

Established Synthetic Routes to 5-Chloroquinoline-8-carbaldehyde

The synthesis of this compound can be approached through two primary strategies: the direct introduction of a formyl group onto the 5-chloroquinoline (B16772) scaffold or the construction of the molecule through multi-step pathways that either modify an existing functional group at the C-8 position or build the quinoline (B57606) ring system from acyclic precursors.

Direct Formylation Reactions of Substituted Quinolines

Direct formylation involves the electrophilic substitution of a hydrogen atom on the quinoline ring with a formyl group (-CHO). The success of this approach is highly dependent on the reaction conditions and the directing effects of the existing chloro-substituent and the quinoline nitrogen.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comijpcbs.com The reaction employs a Vilsmeier reagent, typically a chloromethyliminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comchemijournal.com This electrophilic reagent then attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde. chemistrysteps.com

The general mechanism involves two main stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion.

Electrophilic Aromatic Substitution: The electron-rich aromatic compound attacks the Vilsmeier reagent. The resulting iminium salt is then hydrolyzed during aqueous workup to afford the final aryl aldehyde. chemistrysteps.com

While the Vilsmeier-Haack reaction is extensively documented for the synthesis of various quinoline aldehydes, particularly 2-chloroquinoline-3-carbaldehydes from acetanilides, its specific application to produce this compound is not prominently reported in the literature. researchgate.netrsc.orgrsc.org The regioselectivity of electrophilic substitution on the quinoline ring is complex. The pyridine (B92270) ring is generally deactivated towards electrophiles, while the benzene (B151609) ring is more reactive. The substitution pattern is influenced by the reaction conditions and the electronic nature of existing substituents. For 5-chloroquinoline, electrophilic attack at the C-8 position would be required, a position that may not be sufficiently activated for facile reaction with the relatively mild Vilsmeier reagent.

Table 1: Key Reagents in the Vilsmeier-Haack Reaction

| Reagent Role | Common Examples |

| Formamide Source | N,N-Dimethylformamide (DMF) |

| Halogenating Agent | Phosphorus oxychloride (POCl₃) |

| Substrate | Electron-rich aromatic or heteroaromatic compound |

Other direct formylation methods exist in organic synthesis, though their application to generate this compound is also limited and subject to regioselectivity challenges. One such method is the Reimer-Tiemann reaction, which typically uses chloroform and a strong base to formylate phenols. For instance, the formylation of 8-hydroxyquinoline (B1678124) under Reimer-Tiemann conditions is known to yield a mixture of products, primarily 8-hydroxyquinoline-5-carbaldehyde and 8-hydroxy-7-quinaldinecarbaldehyde, demonstrating the difficulty in controlling the position of formylation on the quinoline ring. mdpi.com These alternative methods often require specific activating groups (like the hydroxyl group) and may not be effective on substrates like 5-chloroquinoline for targeting the C-8 position.

Multi-Step Synthesis Strategies for this compound

Given the challenges of direct formylation, multi-step synthetic sequences offer a more reliable and controlled route to this compound. These strategies involve either modifying a pre-existing functional group at the C-8 position or building the quinoline ring from the ground up.

Functional group interconversion is a robust strategy that involves the transformation of a stable, easily introduced functional group into the desired carbaldehyde.

Oxidation of a Primary Alcohol: A common and reliable method is the oxidation of the corresponding primary alcohol, (5-chloroquinolin-8-yl)methanol. This precursor alcohol can be oxidized using a variety of mild oxidizing agents to yield the target aldehyde. This approach prevents over-oxidation to the carboxylic acid, which can occur with stronger oxidants.

Table 2: Common Reagents for the Oxidation of Primary Alcohols to Aldehydes

| Reagent Class | Specific Examples |

| Chromium-Based Reagents | Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC) |

| DMSO-Based Reagents | Swern Oxidation (oxalyl chloride, DMSO, triethylamine) |

| Hypervalent Iodine Reagents | Dess-Martin periodinane (DMP) |

Reduction of a Carboxylic Acid Derivative: An alternative interconversion involves the partial reduction of a carboxylic acid derivative, such as an ester or an acyl chloride. For example, methyl 5-chloroquinoline-8-carboxylate can be reduced to this compound. This transformation requires specific reducing agents that can stop the reduction at the aldehyde stage without proceeding to the primary alcohol. libretexts.orgyoutube.com A widely used reagent for this purpose is Diisobutylaluminium hydride (DIBAL-H) at low temperatures. libretexts.org A synthetic pathway starting from 8-methylquinoline has been reported to yield the corresponding methyl 2-chloroquinoline-8-carboxylate, which could serve as a key precursor for such a reduction.

Ring-closing reactions, which construct the quinoline heterocycle from acyclic precursors, provide another strategic avenue. The Doebner-von Miller reaction is a classic method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.orgnih.gov

To synthesize this compound via this route, a hypothetical pathway would involve the reaction of 4-chloro-2-aminobenzaldehyde with an α,β-unsaturated aldehyde or its precursor, such as acrolein. The key steps of this proposed synthesis would be:

Michael Addition: Nucleophilic addition of the aniline nitrogen of 4-chloro-2-aminobenzaldehyde to acrolein.

Cyclization: Electrophilic attack from the aniline ring onto the aldehyde carbonyl of the adduct.

Dehydration and Oxidation: Subsequent dehydration and in situ oxidation to form the aromatic quinoline ring.

The pre-existing aldehyde group on the aniline starting material would become the 8-carbaldehyde moiety in the final product. While this represents a theoretically sound approach based on established reaction mechanisms, nih.gov specific documented examples of this exact transformation are scarce, and yields can be impacted by polymerization of the α,β-unsaturated component under the typically harsh acidic conditions. nih.gov

Table 3: Hypothetical Precursors for Doebner-von Miller Synthesis

| Aniline Derivative | α,β-Unsaturated Carbonyl | Target Product |

| 4-chloro-2-aminobenzaldehyde | Acrolein | This compound |

Modern Synthetic Innovations in this compound Synthesis

The synthesis of quinoline derivatives, a cornerstone in medicinal and materials chemistry, has evolved significantly, moving towards more efficient, sustainable, and innovative methodologies. iaea.orgias.ac.in For specialized compounds like this compound, modern synthetic strategies prioritize not only high yields but also adherence to the principles of green chemistry and the utilization of advanced catalytic systems. These approaches aim to streamline complex procedures, reduce reaction times, and minimize environmental impact. mdpi.com

Green chemistry principles are increasingly integrated into the synthesis of heterocyclic compounds, including quinoline scaffolds. nih.gov The focus is on developing methods that are environmentally benign, reduce waste, and avoid the use of hazardous solvents and reagents. beilstein-journals.org

In recent years, there has been a growing interest in developing synthetic protocols that operate under catalyst-free and solvent-free conditions, which represent a significant advancement in green chemistry. A facile catalyst-free method has been developed for synthesizing 2-vinylquinolines, showcasing the potential for direct deamination reactions during Mannich synthesis without the need for a catalyst. rsc.org Similarly, efficient and eco-friendly procedures for synthesizing acridine derivatives have been developed through one-pot condensation reactions involving chloroquinoline-3-carbaldehyde under catalyst-free conditions. researchgate.net

Solvent-free Knoevenagel condensation of quinolines with N-substituted-2-thioxothiazolidin-4-ones has also been reported, highlighting another avenue for reducing solvent waste in the synthesis of quinoline-based systems. rsc.org These approaches, by eliminating the need for both a catalyst and a solvent, offer substantial benefits in terms of operational simplicity, cost-effectiveness, and reduced environmental footprint.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and milder reaction conditions. nih.govmdpi.com This technique has been successfully applied to the synthesis of various quinoline derivatives. For instance, the synthesis of pyrimido[4,5-b]quinolines (5-deazaflavines) was achieved through microwave-assisted intramolecular cyclization, demonstrating a simple, efficient, and versatile one-step method. nih.govresearchgate.net

The efficiency of microwave irradiation is evident when compared to traditional heating methods. In the synthesis of certain pyrimidoquinoline derivatives, microwave-assisted reactions were completed in 10 minutes, whereas conventional heating required 60 minutes to achieve comparable results. researchgate.net This acceleration is a common feature in microwave-assisted organic synthesis and has been utilized in preparing various quinoline-based hybrids, such as dihydropyridopyrimidines and dihydropyrazolopyridines, in one-pot, three-component procedures. acs.org The synthesis of substituted 8-hydroxy-N-phenylquinoline-2-carboxamides has also been effectively carried out using microwave assistance. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Pyrimidoquinoline Synthesis Data synthesized from related pyrimidoquinoline syntheses.

| Entry | Reactant | Method | Reaction Time | Yield (%) | Reference |

| 1 | N⁴–benzyl–N⁴–phenyl–2,4–diamino–6–chloropyrimidine–5–carbaldehyde | Microwave (300W) | 10 min | 80% | nih.gov |

| 2 | N⁴–benzyl–N⁴–phenyl–2,4–diamino–6–chloropyrimidine–5–carbaldehyde | Conventional (Reflux) | 60 min | - | nih.gov |

Mechanochemistry, which involves conducting chemical reactions by grinding or milling solid reactants, is a cornerstone of solvent-free synthesis and a key area of green chemistry. beilstein-journals.org This technique avoids the use of bulk solvents, thereby reducing waste and potential environmental hazards. Mechanochemical methods have been successfully employed for various organic transformations, including the synthesis of heterocyclic compounds like benzimidazoles and quinazolin-4(3H)-ones through C-N coupling reactions. beilstein-journals.org By using a ball mill, reactions can be carried out in a highly efficient, solvent-free manner, often leading to high yields. beilstein-journals.org The application of mechanochemistry to the synthesis of complex molecules demonstrates its potential as a sustainable alternative to traditional solution-phase chemistry. beilstein-journals.org

Transition metal-catalyzed reactions have become a dominant and indispensable tool for the synthesis of quinoline scaffolds and other complex heterocyclic systems. iaea.orgias.ac.in Catalysts based on metals such as palladium, copper, iron, and cobalt enable the efficient construction of C-C and C-N bonds, which are crucial for assembling the quinoline core and introducing functional groups. nih.gov These methods are valued for their high efficiency, broad substrate scope, and functional group tolerance, allowing for the creation of diverse libraries of quinoline derivatives from readily available starting materials. ias.ac.in The development of these catalytic systems has significantly advanced the field of medicinal chemistry, where quinoline derivatives are of great importance. nih.gov

Halogenated quinolines are versatile synthetic intermediates for the formation of polysubstituted derivatives through transition metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net These reactions take advantage of the reactivity of the carbon-halogen bond to form new carbon-carbon or carbon-heteroatom bonds. The reactivity of aryl halides in these couplings generally follows the order C-I > C-Br >> C-Cl, which allows for regioselective functionalization of polyhalogenated quinolines. mdpi.com

A variety of cross-coupling reactions have been applied to halogenated quinoline and quinazoline precursors, including:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between a halide and an organoboron reagent is widely used for creating C-C bonds. rsc.org

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst. mdpi.comresearchgate.net

Stille Coupling: Involves the reaction of an organic halide with an organostannane compound, catalyzed by palladium. mdpi.com

Kumada Coupling: This reaction utilizes a Grignard reagent and a halide, typically catalyzed by nickel or palladium. mdpi.com

Negishi Coupling: Employs an organozinc reagent to couple with an organic halide, catalyzed by nickel or palladium. mdpi.comresearchgate.net

These strategies are fundamental for elaborating the structure of halogenated quinolines, enabling the precise introduction of various substituents onto the quinoline scaffold.

Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions for Halogenated Heterocycles

| Reaction Name | Metal Catalyst | Reactants | Bond Formed | Reference |

| Suzuki-Miyaura | Palladium | Aryl/Heteroaryl Halide + Organoboron Compound | Csp²–Csp² | mdpi.comrsc.org |

| Heck | Palladium | Aryl/Heteroaryl Halide + Alkene | Csp²–Csp² | mdpi.comresearchgate.net |

| Stille | Palladium | Aryl/Heteroaryl Halide + Organostannane | Csp²–Csp² | mdpi.com |

| Kumada | Palladium/Nickel | Aryl/Heteroaryl Halide + Grignard Reagent | Csp²–Csp² | mdpi.com |

| Negishi | Palladium/Nickel | Aryl/Heteroaryl Halide + Organozinc Reagent | Csp²–Csp² | mdpi.comresearchgate.net |

Transition Metal-Catalyzed Syntheses of Quinoline Scaffolds (Contextual)

Optimization of Reaction Conditions and Yields for this compound Production

The efficient synthesis of this compound is contingent on the selection of an appropriate synthetic route and the meticulous optimization of reaction parameters. The following sections explore the primary methods investigated for the production of this aldehyde, complete with data on reaction conditions and reported yields for analogous transformations.

One of the most direct conceptual routes to this compound is the formylation of 5-chloro-8-hydroxyquinoline (B194070). The Vilsmeier-Haack and Reimer-Tiemann reactions are classical methods for the introduction of an aldehyde group onto an aromatic ring, particularly those activated by an electron-donating group such as a hydroxyl. mdpi.comwikipedia.org

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic compounds. niscpr.res.inorganic-chemistry.org While specific optimization data for the formylation of 5-chloro-8-hydroxyquinoline is not extensively documented, general procedures for the formylation of related quinoline derivatives provide a basis for optimizing this transformation. mdpi.com Key parameters to consider for optimization include the molar ratio of the substrate to the Vilsmeier reagent, reaction temperature, and reaction time.

A general procedure for a Vilsmeier-Haack formylation is as follows: The Vilsmeier reagent is prepared by adding POCl₃ to DMF at a low temperature (typically 0 °C). The substrate, in this case, 5-chloro-8-hydroxyquinoline, is then added, and the reaction mixture is heated. mdpi.com The optimization of this process would involve varying the equivalents of the Vilsmeier reagent and adjusting the temperature and duration of the reaction to maximize the yield of the desired 8-carbaldehyde isomer and minimize the formation of byproducts.

Interactive Data Table: General Conditions for Vilsmeier-Haack Formylation of Hydroxyquinolines

| Parameter | Condition | Expected Outcome |

| Reagents | 5-chloro-8-hydroxyquinoline, POCl₃, DMF | Formation of an electrophilic iminium salt (Vilsmeier reagent) that attacks the quinoline ring. |

| Temperature | 0 °C for reagent formation, then reflux | Low initial temperature controls the exothermic formation of the reagent. Reflux provides the energy for the formylation reaction. |

| Reaction Time | 1-16 hours | Time is optimized to ensure complete consumption of the starting material while minimizing degradation or side reactions. mdpi.com |

| Work-up | Quenching with ice, neutralization (e.g., with Na₂CO₃) | Hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic reaction mixture. mdpi.com |

Reimer-Tiemann Reaction:

The Reimer-Tiemann reaction is another established method for the ortho-formylation of phenols, which proceeds via a dichlorocarbene intermediate generated from chloroform in a basic medium. wikipedia.org The formylation of 8-hydroxyquinoline using this method has been shown to yield a mixture of 8-hydroxyquinoline-5-carbaldehyde (38% yield) and 8-hydroxyquinoline-7-carbaldehyde (10% yield). mdpi.com The presence of the chloro group at the 5-position on the starting material, 5-chloro-8-hydroxyquinoline, would be expected to deactivate this position and potentially favor formylation at the 7-position.

Optimization of the Reimer-Tiemann reaction for the synthesis of this compound would involve a careful study of the base concentration, reaction temperature, and the choice of solvent to control the regioselectivity and improve the yield of the desired, albeit likely minor, 8-carbaldehyde product.

Interactive Data Table: General Conditions for Reimer-Tiemann Formylation of Hydroxyquinolines

| Parameter | Condition | Expected Outcome |

| Reagents | 5-chloro-8-hydroxyquinoline, Chloroform (CHCl₃), Strong base (e.g., NaOH, KOH) | Generation of dichlorocarbene which acts as the electrophile. |

| Solvent | Biphasic system (e.g., water/chloroform), sometimes with a phase-transfer catalyst | Facilitates the interaction between the aqueous base and the organic substrate and reagent. wikipedia.org |

| Temperature | Reflux | Provides the necessary energy for the reaction to proceed. |

| Work-up | Acidification | Neutralizes the basic reaction mixture and allows for the isolation of the phenolic aldehyde product. mdpi.com |

An alternative and potentially more selective route to this compound involves the oxidation of a suitable precursor, such as 5-chloro-8-methylquinoline or (5-chloroquinolin-8-yl)methanol. This approach circumvents the regioselectivity issues associated with direct formylation.

The synthesis of the precursor, 5-chloro-8-methylquinoline, can be achieved through established quinoline synthesis methods such as the Skraup or Doebner-von Miller reactions, starting from the appropriately substituted aniline. biosynth.com The subsequent oxidation of the methyl group to an aldehyde can be challenging and may require specific oxidizing agents to avoid over-oxidation to the carboxylic acid.

A more controlled approach is the oxidation of the corresponding alcohol, (5-chloroquinolin-8-yl)methanol. This alcohol can be prepared from the 8-methyl derivative via radical bromination followed by hydrolysis, or from the 8-carboxylic acid ester via reduction. The oxidation of this primary alcohol to the aldehyde can be accomplished using a variety of mild oxidizing agents.

Swern Oxidation:

The Swern oxidation is a widely used method for the oxidation of primary alcohols to aldehydes under mild conditions, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine. wikipedia.orgorganic-chemistry.org The reaction is known for its high yields and tolerance of a wide range of functional groups.

Optimization of the Swern oxidation for (5-chloroquinolin-8-yl)methanol would involve precise temperature control, as the activated DMSO species is unstable at higher temperatures. The stoichiometry of the reagents, particularly the activating agent and the base, is also critical for achieving high yields.

Interactive Data Table: General Conditions for Swern Oxidation of Alcohols

| Parameter | Condition | Expected Outcome |

| Reagents | (5-chloroquinolin-8-yl)methanol, DMSO, Oxalyl chloride, Triethylamine | Formation of the aldehyde with minimal over-oxidation. wikipedia.org |

| Solvent | Dichloromethane (DCM) or other aprotic solvents | Provides a suitable medium for the reaction and facilitates the separation of byproducts. |

| Temperature | -78 °C to room temperature | Low temperature is crucial for the stability of the reactive intermediates. organic-chemistry.org |

| Work-up | Quenching and extraction | Removes the sulfur-containing byproducts and isolates the desired aldehyde. |

Manganese Dioxide Oxidation:

Activated manganese dioxide (MnO₂) is a useful and selective oxidizing agent for the conversion of allylic and benzylic alcohols to the corresponding aldehydes. semanticscholar.org Given the benzylic-like nature of the alcohol at the 8-position of the quinoline ring, MnO₂ is a viable reagent for this transformation.

The optimization of this reaction typically involves the choice of solvent and the activity of the MnO₂. The reaction is heterogeneous, and its efficiency can be influenced by the solvent's ability to suspend the reagent and dissolve the substrate. The reaction is often carried out at room temperature or with gentle heating.

Interactive Data Table: General Conditions for Manganese Dioxide Oxidation of Benzylic-type Alcohols

| Parameter | Condition | Expected Outcome |

| Reagent | Activated Manganese Dioxide (MnO₂) | Selective oxidation of the primary alcohol to the aldehyde. semanticscholar.org |

| Solvent | Dichloromethane, Chloroform, Acetone, or Hexane | The choice of solvent can significantly impact the reaction rate and yield. semanticscholar.org |

| Temperature | Room temperature to reflux | Mild conditions are generally sufficient for this oxidation. |

| Reaction Time | Several hours to days | The reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC). |

Chemical Reactivity and Derivatization of 5 Chloroquinoline 8 Carbaldehyde

Reactions Involving the Aldehyde Moiety of 5-Chloroquinoline-8-carbaldehyde

The aldehyde group at the C8 position of the quinoline (B57606) ring is a key site for a variety of chemical modifications, enabling the synthesis of a wide array of derivatives.

Condensation Reactions for Schiff Base Formation

The reaction of an aldehyde or ketone with a primary amine to form an imine, or Schiff base, is a fundamental transformation in organic chemistry. iosrjournals.orgekb.eg this compound readily undergoes condensation reactions with primary amines to yield the corresponding Schiff bases. rsc.orgresearchgate.net This reaction typically proceeds under acidic or basic catalysis, or with heating, and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. iosrjournals.org The resulting Schiff bases, containing the azomethine group (-CH=N-), are versatile ligands in coordination chemistry and serve as intermediates for the synthesis of various biologically active compounds. iosrjournals.orgbepls.com

The general scheme for Schiff base formation from this compound is as follows:

Reaction of this compound with a primary amine to form a Schiff base.

A variety of primary amines, including aliphatic and aromatic amines, can be used in this reaction, leading to a diverse library of Schiff base derivatives. mdpi.comnih.gov

Table 1: Examples of Schiff Bases Derived from Chloroquinoline Carbaldehydes

| Reactant (Amine) | Product (Schiff Base) | Reaction Conditions |

|---|---|---|

| Substituted Anilines | 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine | Acetone, reflux rsc.org |

| Phenylhydrazine | Schiff base of 2-chloroquinoline-3-carbaldehyde (B1585622) and phenylhydrazine | Natural surfactant (Acacia pods) rsc.org |

| Primary Amines | Schiff bases of 5-chloro-salicylaldehyde | Reaction with various primary amines nih.gov |

Oxidation Pathways and Derivative Synthesis (e.g., carboxylic acids)

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-chloroquinoline-8-carboxylic acid. This transformation is a common step in the synthesis of various quinoline-based compounds. A variety of oxidizing agents can be employed for this purpose, with potassium permanganate (B83412) (KMnO4) in an acidic medium being a frequently used reagent.

The general reaction is as follows:

Oxidation of this compound to 5-chloroquinoline-8-carboxylic acid.

The resulting carboxylic acid is a versatile intermediate that can undergo further reactions, such as esterification or amidation, to produce a range of other derivatives.

Reduction Pathways and Derivative Synthesis (e.g., alcohols, amines)

The aldehyde group of this compound is susceptible to reduction to form either a primary alcohol or an amine, depending on the reducing agent and reaction conditions.

Reduction to Alcohols:

The aldehyde can be reduced to the corresponding primary alcohol, (5-chloroquinolin-8-yl)methanol, using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective reagent for this transformation. nih.gov

The general reaction is as follows:

Reduction of this compound to (5-chloroquinolin-8-yl)methanol.

Reductive Amination to Amines:

Reductive amination is a powerful method for the synthesis of amines from aldehydes or ketones. latech.eduorganic-chemistry.org This reaction involves the initial formation of an imine or enamine intermediate through the condensation of the aldehyde with an amine, followed by in-situ reduction. youtube.commdpi.com A variety of reducing agents can be used, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. organic-chemistry.orgresearchgate.net This method allows for the introduction of primary, secondary, or tertiary amine functionalities. For instance, reaction with ammonia (B1221849) followed by reduction would yield the primary amine, (5-chloroquinolin-8-yl)methanamine.

The general two-step process is:

Imine formation: this compound + R-NH2 ⇌ Imine + H2O

Reduction: Imine + [Reducing Agent] → (5-chloroquinolin-8-yl)methylamine derivative

Table 2: Reduction Products of Quinoline Carbaldehydes

| Starting Material | Reducing Agent/Conditions | Product | Reference |

|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Sodium borohydride in methanol | (2-Chloroquinolin-3-yl)methanol | nih.gov |

| Aldehydes/Ketones | Sodium borohydride, acid catalyst | Corresponding amines | organic-chemistry.org |

| Aldehydes | Ammonia borane, trimethyl borate | Corresponding amines | organic-chemistry.org |

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of the aldehyde group in this compound is a target for various nucleophiles, leading to the formation of new carbon-carbon bonds. Two notable examples of such reactions are the Wittig reaction and the Henry reaction.

Wittig Reaction:

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. masterorganicchemistry.comwikipedia.orglibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). gaylordchemical.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comorganic-chemistry.org The stereochemistry of the resulting alkene can often be controlled by the nature of the ylide used. wikipedia.org

Henry Reaction (Nitroaldol Reaction):

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The reaction of this compound with a nitroalkane, such as nitromethane, in the presence of a base would yield a β-nitro alcohol. youtube.com These products are valuable synthetic intermediates that can be further transformed into other functional groups, such as nitroalkenes, α-nitro ketones, or β-amino alcohols. wikipedia.orgosti.govbeilstein-journals.org

Transformations of the Quinoline Ring System of this compound

The quinoline ring, particularly the carbon bearing the chloro substituent, is another site for chemical modification.

Nucleophilic Aromatic Substitution at the Chloro Position

The chlorine atom at the C5 position of the quinoline ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNA) reaction. libretexts.org This type of reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. libretexts.orgyoutube.com In the case of this compound, the electron-withdrawing nature of the quinoline nitrogen and the aldehyde group can promote this substitution.

A key example of this transformation is the amination of the chloroquinoline, where the chloro group is replaced by an amino group. This can be achieved by reacting this compound with an amine under appropriate conditions, which may include the use of a palladium catalyst in what is known as a Buchwald-Hartwig amination. ias.ac.in The product of such a reaction with ammonia would be 5-aminoquinoline-8-carbaldehyde. The synthesis of 8-aminoquinoline (B160924) from 8-chloroquinoline (B1195068) is a known transformation. wikipedia.org

Table 3: Examples of Nucleophilic Aromatic Substitution on Chloroquinolines

| Starting Material | Nucleophile/Reagents | Product | Reaction Type |

|---|---|---|---|

| 8-Chloroquinoline | Ammonia | 8-Aminoquinoline | Amination wikipedia.org |

| 5-Bromo-8-benzyloxyquinoline | Secondary amines, Pd(OAc)2, phosphine (B1218219) ligand | 5-(N-substituted-anilino)-8-benzyloxyquinoline | Buchwald-Hartwig amination ias.ac.in |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Oxygen, sulfur, and nitrogen nucleophiles | Substituted (pentafluorosulfanyl)benzenes | Nucleophilic aromatic substitution beilstein-journals.org |

Electrophilic Aromatic Substitution Reactions

The quinoline ring system, a fusion of benzene (B151609) and pyridine (B92270) rings, presents a nuanced landscape for electrophilic aromatic substitution (EAS). The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic attack compared to the benzene ring. Consequently, electrophilic substitution on the quinoline nucleus predominantly occurs on the benzene ring, specifically at positions 5 and 8. In the case of this compound, the presence of a deactivating chloro group at position 5 and an aldehyde group at position 8 further influences the regioselectivity of subsequent EAS reactions.

The chloro group, while deactivating due to its inductive electron-withdrawing effect, is an ortho-, para-director. The aldehyde group is a deactivating, meta-directing group. Considering the existing substitution pattern, the incoming electrophile would be directed to the available positions on the carbocyclic ring. The electron-withdrawing nature of both substituents generally makes further electrophilic substitution challenging, often requiring harsh reaction conditions.

For instance, nitration or halogenation of this compound would be expected to proceed with difficulty. The potential sites for substitution are positions 6 and 7. The directing effects of the existing substituents would need to be carefully considered to predict the major product. The synthesis of related quinoline carbaldehydes often involves formylation reactions like the Vilsmeier-Haack or Duff reaction on pre-functionalized quinolines. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions at the Quinoline Nucleus

The chlorine atom at the C5 position of this compound serves as a versatile handle for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal for the synthesis of complex derivatives with tailored electronic and steric properties.

Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are widely employed. nih.gov In a typical Suzuki-Miyaura coupling, the chloroquinoline can be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond. Similarly, the Heck reaction allows for the introduction of an alkene moiety, and the Sonogashira reaction facilitates the coupling with a terminal alkyne.

The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. For instance, the use of bulky, electron-rich phosphine ligands can enhance the efficiency of the catalytic cycle. The reactivity of the C-Cl bond in these couplings is generally lower than that of C-Br or C-I bonds, often necessitating more forcing reaction conditions or specialized catalytic systems.

Recent advancements have also highlighted the use of other transition metals like nickel and copper for similar cross-coupling transformations, sometimes offering complementary reactivity or improved cost-effectiveness. mdpi.comresearchgate.net These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups and the construction of more elaborate molecular architectures. nih.gov

Synthesis of Advanced Heterocyclic Systems Utilizing this compound as a Building Block

The dual functionality of this compound, possessing both a reactive aldehyde group and a halogenated quinoline core, makes it a valuable precursor for the synthesis of more complex, advanced heterocyclic systems.

Fusion Reactions for Polycyclic Systems

The aldehyde group at the C8 position is strategically positioned to participate in intramolecular cyclization or condensation reactions, leading to the formation of fused polycyclic aromatic systems. These reactions often involve a subsequent step where a new ring is annulated onto the quinoline framework.

For example, condensation of the aldehyde with a suitable binucleophile can initiate a sequence of reactions resulting in a new heterocyclic ring fused to the quinoline at the 7 and 8 positions. The specific nature of the resulting polycyclic system depends on the reacting partner. For instance, reaction with hydrazines could lead to the formation of a pyridazino[4,5,6-de]quinoline system, while reaction with active methylene (B1212753) compounds followed by cyclization could yield a benzo[de] nih.govnih.govnaphthyridine derivative. The synthesis of such fused systems from substituted 2-chloroquinoline-3-carbaldehydes has been reported, highlighting the potential for analogous transformations with the 8-carbaldehyde isomer. researchgate.net

Construction of Hybrid Molecules

The aldehyde functionality of this compound readily undergoes condensation reactions with various amines and active methylene compounds to form Schiff bases and Knoevenagel adducts, respectively. These intermediates are pivotal in the construction of hybrid molecules, where the quinoline scaffold is linked to another heterocyclic or functional moiety.

For example, reaction with an aminothiazole derivative would yield a thiazolyl-imino-quinoline hybrid. Similarly, condensation with a barbituric acid derivative could lead to a quinoline-pyrano[2,3-d]pyrimidine conjugate. These hybrid molecules are of significant interest in medicinal chemistry as they can exhibit combined or enhanced biological activities derived from the individual components. The synthesis of various quinoline-based hybrid molecules through this approach is a well-established strategy.

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to novel molecular scaffolds. rsc.org this compound is an ideal candidate for incorporation into MCRs due to its reactive aldehyde group.

For instance, in a Ugi-type four-component reaction, the aldehyde can react with an amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino carboxamide derivative bearing the 5-chloroquinoline (B16772) moiety. nih.gov Another example is the Biginelli or a related dihydropyrimidine (B8664642) synthesis, where the aldehyde can condense with a β-ketoester and urea (B33335) or thiourea (B124793) to form a dihydropyrimidinone derivative fused or appended to the quinoline core.

The versatility of MCRs allows for the rapid generation of diverse libraries of complex molecules from simple starting materials. semanticscholar.org The incorporation of this compound into such reaction cascades provides a powerful tool for the discovery of new chemical entities with potential applications in various fields of chemical and biological research. nih.gov

Structural Elucidation and Spectroscopic Characterization of 5 Chloroquinoline 8 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 5-Chloroquinoline-8-carbaldehyde, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework, while 2D NMR techniques provide crucial connectivity data.

Proton Nuclear Magnetic Resonance (¹H NMR)

The aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons on the quinoline (B57606) ring system will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with neighboring protons. The presence of the electron-withdrawing chloro group at the C-5 position and the aldehyde group at the C-8 position will influence the chemical shifts of the adjacent protons, causing them to resonate at a lower field compared to unsubstituted quinoline.

For comparison, the ¹H NMR spectral data for related compounds are presented below:

| Compound Name | Solvent | Proton | Chemical Shift (δ, ppm) |

| 5-Chloro-8-hydroxyquinoline (B194070) | - | - | View Spectrum |

| 8-Chloroquinoline (B1195068) | - | - | View Spectrum |

Note: Specific peak assignments for the provided spectra are not detailed in the source.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the aldehyde group is highly deshielded and is expected to appear in the range of δ 190-200 ppm. The carbon atoms of the quinoline ring will resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the chlorine (C-5) will experience a direct electronic effect, influencing its chemical shift.

A table of ¹³C NMR chemical shifts for a related quinoline derivative is provided for reference:

| Compound Name | Solvent | Carbon Atom | Chemical Shift (δ, ppm) |

| Quinoline-7-carbaldehyde | - | - | View Spectrum |

Note: Specific peak assignments for the provided spectrum are not detailed in the source.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu For this compound, an HSQC spectrum would definitively link each aromatic proton to its corresponding carbon atom in the quinoline ring. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons (typically over two to three bonds). columbia.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. columbia.edu In the case of this compound, HMBC would show correlations between the aldehyde proton and the C-8 carbon, as well as with other nearby carbons in the quinoline ring, confirming the position of the aldehyde group. columbia.edu It would also help to confirm the assignments of the quaternary carbons of the quinoline core. columbia.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Vibrational Circular Dichroism (VCD), provides information about the functional groups and the three-dimensional structure of molecules.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the various vibrational modes of its functional groups. The most prominent and diagnostic peak would be the C=O stretching vibration of the aldehyde group, which is expected to appear in the region of 1680-1715 cm⁻¹. The C-Cl stretching vibration will give rise to a band in the fingerprint region, typically between 600 and 800 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring will appear in the 1400-1600 cm⁻¹ region.

For comparative purposes, the characteristic FT-IR absorption bands for a related compound are listed below:

| Compound Name | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| 5-Chloro-8-hydroxyquinaldine | C-H (aromatic) | Stretching | ~3100-3000 |

| C=O (aldehyde) | Stretching | Not Applicable | |

| C=C, C=N (quinoline ring) | Stretching | ~1600-1400 | |

| C-Cl | Stretching | ~800-600 |

Note: The data for 5-Chloro-8-hydroxyquinaldine is presented as a general reference for a substituted chloroquinoline. The aldehyde C=O stretch is not present in this molecule. The experimental FT-IR spectrum of 5-Chloro-8-hydroxyquinaldine can be found in the literature. researchgate.net

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com Since this compound is not inherently chiral, it would not exhibit a VCD spectrum.

However, VCD spectroscopy is a powerful tool for determining the absolute configuration of chiral derivatives of quinolines. nih.govyoutube.com For instance, if a chiral center were introduced into a derivative of this compound, VCD could be used to elucidate its three-dimensional structure in solution. wikipedia.orgbruker.com The technique is particularly sensitive to the conformational subtleties of molecules and can provide detailed information about intermolecular interactions, such as hydrogen bonding. nih.gov The transfer of chirality from a chiral molecule to an achiral molecule upon complexation can also be studied using VCD. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the fragmentation pathways of organic molecules. For this compound, with a molecular formula of C₁₀H₆ClNO, the nominal molecular weight is 191 g/mol . The presence of a chlorine atom is expected to produce a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak [M]⁺, corresponding to the natural abundance of the ³⁷Cl isotope.

The expected primary fragmentation steps for this compound would be:

Loss of the formyl radical (•CHO): [M]⁺ → [M - 29]⁺

Loss of carbon monoxide (CO): [M]⁺ → [M - 28]⁺

Subsequent loss of HCN: [M - 29]⁺ → [C₉H₅ClN - HCN]⁺

The table below outlines the predicted major fragments for this compound based on typical fragmentation patterns of related aromatic aldehydes and quinolines. nist.govchemsrc.com

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | Notes |

| [C₁₀H₆ClNO]⁺ | Molecular Ion | 191 | Presence of [M+2]⁺ at m/z 193 for ³⁷Cl isotope. |

| [C₉H₆ClN]⁺ | Loss of CO | 163 | Resulting from the cleavage of the aldehyde group. |

| [C₉H₅ClNO]⁺ | Loss of H• | 190 | Alpha-cleavage characteristic of aldehydes. |

| [C₈H₅Cl]⁺ | Loss of HCN from [C₉H₆ClN]⁺ | 136 | Common fragmentation for the quinoline ring system. |

This table is predictive and based on established fragmentation patterns of similar compounds.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule by measuring its exact mass with high accuracy. nih.govnih.govcopernicus.orgcopernicus.org For this compound (C₁₀H₆ClNO), the theoretical exact mass can be calculated.

Using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O), the expected monoisotopic mass provides a highly specific identifier for the compound, distinguishing it from other molecules with the same nominal mass.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₁₀H₆³⁵ClNO | 191.01379 |

| This compound | C₁₀H₆³⁷ClNO | 193.01084 |

This data is theoretical and serves as a reference for experimental verification.

Experimental HRMS data for the closely related compound, 5-chloro-8-hydroxyquinoline, shows a measured exact mass of 179.013792 g/mol , which aligns with its molecular formula C₉H₆ClNO. spectrabase.com This demonstrates the power of HRMS in confirming elemental compositions.

X-ray Diffraction (XRD) Analysis for Solid-State Structure

X-ray diffraction (XRD) on single crystals is the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in the solid state. As of the latest literature review, a specific crystal structure determination for this compound has not been reported.

However, crystallographic data is available for the closely related precursor, 5-chloro-8-hydroxyquinoline, which has been found to exist in at least two polymorphic forms. researchgate.net Form II of 5-chloro-8-hydroxyquinoline was crystallized and its structure determined. researchgate.net Additionally, the crystal structure of a derivative, 5-chloroquinolin-8-yl acrylate, has been reported. researchgate.net

The crystallographic data for these related compounds provide valuable insight into the likely packing and intermolecular interactions that might be expected for this compound.

| Compound | Crystal System | Space Group | CCDC Number | Reference |

| 5-chloroquinolin-8-yl acrylate | Monoclinic | P21/c | 2394064 | researchgate.net |

| 5-chloro-8-hydroxyquinoline (Form II) | Monoclinic | P2(1)/c | Not specified | researchgate.net |

The aldehyde functional group in this compound would be expected to influence the crystal packing through potential C–H···O hydrogen bonds and π–π stacking interactions involving the quinoline rings.

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. cionpharma.com

The UV-Vis spectrum of quinoline and its derivatives is characterized by electronic transitions within the aromatic system. nih.gov The primary transitions observed are π → π* and n → π. The π → π transitions are typically of high intensity and arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The n → π* transitions, which involve the non-bonding lone pair electrons on the nitrogen atom, are generally of lower intensity. cionpharma.com

For this compound, the presence of the chloro and carbaldehyde substituents on the quinoline ring is expected to modify the energies of these transitions, leading to shifts in the absorption maxima (λmax). While specific spectral data for this compound is not detailed in the available literature, data from related 8-hydroxyquinoline (B1678124) derivatives show characteristic absorption peaks. For instance, uncapped halloysite (B83129) nanotubes with quinoline exhibit absorption peaks at approximately 234 nm and 308 nm, attributed to π-π* and n-π* transitions, respectively. researchgate.net The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift of these bands.

The absorption spectrum is also influenced by the solvent polarity. For many quinoline derivatives, a bathochromic shift is observed with increasing solvent polarity. researchgate.net

Below is a table of expected electronic transitions for this compound based on the behavior of similar compounds.

| Type of Transition | Typical Wavelength Range (nm) | Expected Molar Absorptivity (ε) | Notes |

| π → π | 230 - 280 | High ( > 10,000 L mol⁻¹ cm⁻¹) | Associated with the quinoline aromatic system. |

| n → π | 300 - 350 | Low to Moderate ( < 2,000 L mol⁻¹ cm⁻¹) | Involves the nitrogen lone pair electrons. |

| π → π* (conjugated system) | > 300 | Moderate to High | Arising from the extended conjugation of the aldehyde with the quinoline ring. |

This table represents expected values based on the electronic spectroscopy of analogous quinoline compounds. researchgate.netresearchgate.net

Advanced Applications and Mechanistic Investigations of 5 Chloroquinoline 8 Carbaldehyde Derivatives

Applications in Medicinal Chemistry Research (Focused on Molecular Mechanisms and Design)

The unique structural features of 5-chloroquinoline-8-carbaldehyde make it an invaluable starting point for the design of targeted therapeutics. Its derivatives have been extensively studied to understand their interactions with biological macromolecules, leading to the elucidation of their mechanisms of action at the molecular level.

Role as a Privileged Scaffold for Targeted Therapeutics

The quinoline (B57606) ring system is considered a "privileged scaffold" in drug discovery, meaning it can bind to multiple, diverse biological targets with high affinity. nih.govnih.gov This characteristic is attributed to its rigid, planar structure and the presence of a nitrogen atom, which can participate in various non-covalent interactions such as hydrogen bonding and pi-stacking. The addition of a chlorine atom at the 5-position and a carbaldehyde group at the 8-position of the quinoline core further enhances its potential for developing targeted therapies.

The electrophilic nature of the carbaldehyde group allows for the facile synthesis of a wide array of derivatives, including Schiff bases, which can be tailored to interact with specific residues in the active sites of enzymes or receptors. mdpi.com The chlorine atom, an electron-withdrawing group, can modulate the electronic properties of the quinoline ring, influencing its binding affinity and pharmacokinetic properties. This strategic functionalization enables the design of molecules that can selectively target proteins implicated in various diseases, including cancer and infectious diseases. nih.govnih.gov

Molecular Target Identification and Mechanistic Elucidation of Biological Activity

A critical aspect of drug discovery is the identification of the molecular targets of a compound and the elucidation of its mechanism of action. Research on this compound derivatives has shed light on their interactions with several key biological targets.

Derivatives of quinoline have demonstrated inhibitory activity against a range of enzymes crucial for cell survival and proliferation.

NAD(P)H:quinone oxidoreductase 1 (NQO1): Certain quinoline-5,8-dione derivatives, structurally related to this compound, have been identified as potent inhibitors of NQO1. nih.govmtroyal.canih.gov NQO1 is an enzyme overexpressed in many cancer cells, and its inhibition can lead to increased oxidative stress and subsequent cell death. nih.gov The mechanism of inhibition by these quinoline derivatives is often competitive, where they vie with the natural substrate for binding to the enzyme's active site. nih.govmtroyal.ca This interaction can trigger a cascade of events, including the generation of reactive oxygen species (ROS) and mitochondrial dysfunction, ultimately leading to apoptosis of cancer cells. nih.govmtroyal.ca

Topoisomerases and DNA Gyrase: Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. mdpi.com Similarly, DNA gyrase, a type II topoisomerase found in bacteria, is a key target for antibacterial agents. nih.govnih.gov Several quinoline derivatives have been shown to inhibit these enzymes. mdpi.comnih.govuws.ac.uk The planar quinoline ring can intercalate between DNA base pairs, while side chains can interact with the enzyme-DNA complex, stabilizing the cleavage complex and preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks and ultimately, cell death. mdpi.com

Kinase Domains: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.govrsc.org The quinoline scaffold has been utilized to develop inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Doublecortin-like kinase 1 (DCLK1). nih.govrsc.orgnih.gov These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate (B84403) group to substrate proteins and thereby blocking downstream signaling pathways that promote cell growth and survival. nih.govrsc.orgnih.gov

Beyond enzyme inhibition, quinoline derivatives can also exert their biological effects by interacting with cellular receptors. For instance, studies have investigated the interaction of quinoline derivatives with cannabinoid receptors (CB1). nih.govnih.gov The binding affinity of these compounds is influenced by the position of substituents on the quinoline core. nih.gov The interaction with the receptor can modulate downstream signaling pathways, highlighting the potential of these derivatives in neurological and inflammatory disorders. biorxiv.org The specific nature of the interaction, whether agonistic or antagonistic, depends on the precise chemical structure of the derivative and its conformational fit within the receptor's binding pocket.

The planar aromatic structure of the quinoline ring system facilitates its interaction with nucleic acids. One of the primary mechanisms of action for some quinoline derivatives is the inhibition of DNA and RNA synthesis. nih.gov This can occur through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, or through groove binding. These interactions can disrupt the normal processes of DNA replication and transcription, leading to cell cycle arrest and apoptosis. nih.gov The presence and nature of substituents on the quinoline ring can significantly influence the mode and strength of these interactions.

Design and Synthesis of Hybrid Molecules for Enhanced Molecular Interactions

To enhance the potency and selectivity of quinoline-based compounds, a common strategy is the design and synthesis of hybrid molecules. This approach involves covalently linking the quinoline scaffold to another pharmacophore, aiming to create a single molecule that can interact with multiple targets or with different sites on the same target.

Structure-Activity Relationship (SAR) at the Molecular and Cellular Level

The biological activity of quinoline derivatives is intricately linked to their structural features, and modifications at various positions on the quinoline ring can lead to significant changes in their efficacy and mechanism of action. For derivatives of this compound, particularly its close analog 5-chloro-8-hydroxyquinoline (B194070), Structure-Activity Relationship (SAR) studies have provided valuable insights into the molecular requirements for biological function.

Quantitative SAR analysis conducted on a series of 5-substituted 8-hydroxyquinolines against Streptococcus mutans, a key bacterium in the formation of dental plaque, revealed critical parameters influencing their inhibitory activity. nih.gov The primary factors identified were molar refractivity (MR) as a steric parameter, log P as a measure of hydrophobicity, and electronic parameters. nih.gov The study concluded that smaller substituents at the 5-position generally lead to higher activity, with the parent 8-hydroxyquinoline (B1678124) being the most potent. nih.gov However, the negative steric contribution of larger substituents can be counteracted by positive contributions from groups that are both lipophilic and electron-withdrawing. nih.gov The 5-chloro derivative is a prime example of this principle; its lipophilic and electron-withdrawing nature compensates for the steric bulk, resulting in an activity level comparable to the unsubstituted parent compound. nih.gov

The aldehyde group at the C-8 position is a versatile synthetic handle, often used as a precursor to other functional groups, such as Schiff bases or oximes, which can modulate biological activity. The reactivity of this aldehyde is influenced by the electronic properties of the quinoline ring, which are in turn affected by the chloro-substituent at C-5. The chloro group enhances the reactivity of the molecule, allowing it to form covalent bonds with target enzymes and proteins, a mechanism often implicated in the antimicrobial and anticancer properties of quinoline derivatives. Furthermore, the ability of the quinoline scaffold, particularly the nitrogen atom and an oxygen-containing substituent at the 8-position (like the hydroxyl group derived from the carbaldehyde), to chelate metal ions is a crucial aspect of its biological activity. This chelation can disrupt essential metal-dependent processes in pathogens and cancer cells.

Applications in Material Science and Analytical Chemistry

Beyond its biological significance, the unique electronic and structural characteristics of this compound make it a valuable building block in material science and analytical chemistry. Its quinoline core provides a rigid, planar structure with inherent fluorescence properties and the capacity for metal coordination, while the chloro and carbaldehyde substituents offer sites for further functionalization.

Ligand Design for Metal Complexes and Catalysis

The electron-deficient aromatic system and the presence of nitrogen and oxygen donor atoms make quinoline derivatives excellent ligands for a wide range of metal ions.

This compound and its derivatives, most notably 5-chloro-8-hydroxyquinoline, are effective chelating agents. The nitrogen atom of the quinoline ring and the oxygen atom of the substituent at the C-8 position can act as a bidentate ligand, forming stable complexes with various transition metals. The formation of these metal chelates is a cornerstone of their utility in both biological and material applications. The specific positioning of the formyl group influences the compound's reactivity and coordination geometry. Studies on related 8-hydroxyquinoline derivatives show that they form stable chelates with metal ions, a property that is central to their various applications. For instance, Fe(III)-aminobisphenolate hydroxyquinoline complexes have been shown to be active anticancer drug candidates. dntb.gov.ua The stability and electronic properties of these complexes can be fine-tuned by modifying the substituents on the quinoline ring. mdpi.com

While the primary research focus has been on the synthesis and biological activity of this compound derivatives, the stable metal complexes they form have potential applications in catalysis. The compound serves as a versatile building block for constructing more complex heterocyclic systems through reactions involving the chloro and aldehyde groups. researchgate.net The resulting metal complexes, featuring a well-defined coordination environment around the metal center, are candidates for catalyzing various organic transformations. This application leverages the ability of the quinoline ligand to stabilize the metal ion in different oxidation states and to influence the reactivity of the substrates. Although a less explored area for this specific compound, the broader field of quinoline-metal complex catalysis suggests significant potential.

Development of Chemosensors and Fluorescent Probes

Derivatives of 8-hydroxyquinoline are renowned for their use as fluorescent chemosensors for detecting metal ions. researchgate.net The introduction of a chloro group at the 5-position, as in 5-chloro-8-hydroxyquinoline, modulates the electronic properties and enhances the sensing capabilities. These probes often operate on a photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) mechanism, leading to an "OFF-ON" fluorescence response.

A fluorescent chemosensor based on a 5-chloro-8-hydroxyquinoline derivative appended to a 1,4,7-triazacyclononane (B1209588) ( aneN3) framework was developed for the recognition of Cd²⁺. researchgate.net Similarly, another probe incorporating 5-chloro-8-hydroxyquinoline demonstrated selectivity for Cd²⁺ detection in mixed aqueous media through a significant enhancement in fluorescence intensity. researchgate.net Lariat macrocycles containing the 5-chloro-8-hydroxyquinoline unit have also been designed as pH-dependent fluorescent sensors. researchgate.net These sensors form luminescent complexes with Zn²⁺ and Cd²⁺ in the pH range of 3 to 7, and with alkaline earth metals like Mg²⁺ and Ca²⁺ at higher pH values. researchgate.net The underlying principle involves the metal ion binding to the chelating quinoline unit, which inhibits the quenching processes (like PET) and "turns on" the fluorescence of the molecule. researchgate.netmdpi.com

Table 1: Examples of 5-Chloroquinoline-Based Fluorescent Probes

| Probe Base | Target Ion(s) | Sensing Mechanism | Key Observation |

| 5-Chloro-8-hydroxyquinoline with aneN3 | Cd²⁺ | OFF-ON Fluorescence | Selective fluorescence enhancement upon Cd²⁺ binding. researchgate.net |

| 5-Chloro-8-hydroxyquinoline appended diaza-18-crown-6 | Zn²⁺, Cd²⁺, Mg²⁺, Ca²⁺ | pH-Dependent Fluorescence | Luminescent complexes form at different pH ranges for various ions. researchgate.net |

| Quinoline-based probe (R1) | Cd²⁺ | Fluorescence Enhancement | Excellent selectivity and sensitivity for Cd²⁺ in MeCN-H₂O. researchgate.net |

Optoelectronic Material Design and Properties

The conjugated π-system of the quinoline ring, combined with the electronic influence of its substituents, makes this compound derivatives promising candidates for optoelectronic materials. Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the non-linear optical (NLO) properties of related molecules like 2-chloroquinoline-3-carboxaldehyde and 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. dntb.gov.uaresearchgate.net These studies calculate properties such as linear polarizability and first-order hyperpolarizability (β), which are indicators of a material's potential for NLO applications like frequency doubling of light. researchgate.net

Calculations for a related chloro-quinoline carboxaldehyde showed a first-order hyperpolarizability value that was 4.5 times larger than that of urea (B33335), a standard NLO reference material. researchgate.net This significant NLO response is attributed to intramolecular charge transfer (ICT) within the molecule. researchgate.net The natural bond orbital (NBO) analysis confirms that ICT plays a crucial role in stabilizing the molecular system. researchgate.net The HOMO-LUMO energy gap, which can be calculated theoretically, provides insights into the chemical stability and charge transport characteristics of the molecule, further guiding its design for specific optoelectronic applications. dntb.gov.ua

Future Perspectives and Research Challenges for 5 Chloroquinoline 8 Carbaldehyde

Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability

The classical synthesis of chloroquinoline carbaldehydes often relies on methods like the Vilsmeier-Haack reaction, which involves reagents such as phosphorus oxychloride (POCl₃). nih.govmdpi.commdpi.com While effective, these traditional approaches present scalability and environmental concerns. The future of synthesis for this and related compounds is trending towards more efficient and sustainable alternatives.

Emerging strategies focus on:

Transition-Metal Catalysis: Modern protocols using catalysts based on cobalt, rhodium, and palladium are enabling the one-pot synthesis of substituted quinolines from simple precursors through C–H activation and cascade reactions. rsc.orgmdpi.com These methods offer high efficiency and broad functional group tolerance. rsc.org

Metal-Free Synthesis: To improve the green profile of quinoline (B57606) synthesis, metal-free strategies are being developed. nih.govacs.org These methods avoid the use of toxic and precious metals, representing an environmentally friendly route to valuable quinoline motifs. nih.govacs.org

Energy-Efficient Reactions: The use of ultrasound and microwave irradiation is proving effective in accelerating reactions, shortening synthesis times, and improving yields for quinoline derivatives. nih.govrsc.orgmdpi.com For instance, microwave-assisted synthesis of unsaturated ketones from a quinoline carbaldehyde derivative was shown to be the most efficient method. nih.gov

Reusable Catalysts: The development of reusable solid acid catalysts, such as Nafion NR50, for key reactions like the Friedländer synthesis, points towards more sustainable and cost-effective industrial production. mdpi.com

A significant challenge remains in adapting these advanced, general quinoline syntheses to produce the specific 5-chloro-8-carbaldehyde substitution pattern with high regioselectivity and yield.

Exploration of Novel Reactivities and Transformation Pathways

The 5-Chloroquinoline-8-carbaldehyde molecule possesses two primary reactive sites: the aldehyde group and the C5-chloro substituent. The future exploration of its chemistry will likely focus on leveraging these handles to create diverse and complex molecular architectures. Drawing parallels from the well-studied 2-chloroquinoline-3-carbaldehyde (B1585622), numerous transformation pathways can be envisioned. nih.govrsc.org

Key areas for exploration include:

Condensation Reactions: The aldehyde group is a prime handle for condensation with various nucleophiles to form Schiff bases, which can serve as ligands for metal complexes or as intermediates for more complex heterocyclic systems. nih.gov

Fused Heterocycle Synthesis: The compound is an excellent precursor for constructing polycyclic systems. For example, reaction with azides can lead to the formation of tetrazolo[1,5-a]quinolines, a class of compounds with potential biological applications. nih.gov

Carbon-Carbon Bond Formation: The aldehyde can participate in reactions like the Wittig reaction to introduce styryl moieties, creating extended conjugated systems relevant for materials science. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by various nucleophiles, allowing for the introduction of amines, thiols, or other functional groups, thereby creating libraries of derivatives for biological screening. nih.gov

A central challenge is achieving selective reactivity. Reaction conditions must be finely tuned to functionalize the aldehyde group without disturbing the chloro substituent, or vice versa, to enable controlled, stepwise derivatization.

Advanced Computational Predictions for Rational Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of functional molecules. For this compound, in-silico methods offer a pathway to rationally design derivatives with tailored properties, saving significant time and resources. mdpi.com

Future computational research will likely involve:

Quantitative Structure-Activity Relationship (3D-QSAR): By developing 3D-QSAR models, researchers can analyze how steric and electrostatic fields of different derivatives correlate with their biological activity, guiding the design of more potent compounds. mdpi.com